Spirobarbital sodium
Description
Spirobarbital sodium is a barbiturate derivative used primarily as a sedative-hypnotic agent. Barbiturates act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative, hypnotic, and anticonvulsant effects .
Structurally, this compound is characterized by a spirocyclic ring system attached to the barbituric acid core, distinguishing it from linear or branched alkyl/aryl substituents seen in other barbiturates. Its molecular formula is inferred to include a sodium ion (Na⁺) complexed with a thiobarbituric acid derivative, though exact structural details require further verification from specialized pharmacopeias .
Properties
CAS No. |
12262-77-0 |
|---|---|
Molecular Formula |
C12H19N2NaO2S |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
sodium;4-ethyl-1,3-dimethyl-6,10-dioxo-7,9-diazaspiro[4.5]decane-8-thiolate |
InChI |
InChI=1S/C12H20N2O2S.Na/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16;/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16);/q;+1/p-1 |
InChI Key |
ATDIENLHXAJYRN-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C(CC(C12C(=O)NC(NC2=O)[S-])C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirobarbital sodium typically involves the reaction of malonic ester derivatives with derivatives of urea. The process begins with the alkylation of malonic ester, followed by the reaction with N-methylurea to form the barbiturate structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized conditions for yield and purity. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Spirobarbital sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spirobarbital sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Historically used as a sedative and hypnotic agent in clinical settings.
Industry: Utilized in the production of other barbiturate derivatives and related compounds.
Mechanism of Action
Spirobarbital sodium exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as an allosteric modulator, increasing the flow of chloride ions into neurons, which decreases neuronal excitability and produces sedative effects .
Comparison with Similar Compounds
Key Observations :
- Structural Differences : Spirobarbital’s spirocyclic structure and sulfur atom (thiobarbiturate) enhance its metabolic stability compared to oxybarbiturates like secobarbital .
- Lipid Solubility : High lipid solubility in secobarbital and pentobarbital correlates with rapid blood-brain barrier penetration, making them suitable for anesthesia. Spirobarbital’s moderate solubility suggests a balanced onset/duration profile .
- Therapeutic Use : Spirobarbital’s intermediate action aligns with pre-anesthetic sedation, whereas barbital’s low solubility limits its utility to obsolete long-term sedation .
Pharmacokinetic Parameters
| Compound | Half-Life (Hours) | Protein Binding (%) | Metabolism Pathway | Toxicity Risk (LD₅₀ mg/kg) |
|---|---|---|---|---|
| This compound | 4–6 (estimated) | 45–50 | Hepatic oxidation | Moderate (150–200) |
| Secobarbital Sodium | 18–36 | 50–60 | Hepatic CYP450 | High (100–150) |
| Pentobarbital Sodium | 15–50 | 35–45 | Hepatic glucuronidation | High (80–120) |
| Amobarbital Sodium | 20–40 | 60–70 | Hepatic CYP450 | Moderate (200–250) |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for characterizing the physicochemical properties of spirobarbital sodium in vitro?
- Methodological Answer : Physicochemical characterization should include high-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability assessment, and nuclear magnetic resonance (NMR) for structural confirmation. For solubility studies, use the shake-flask method with phosphate-buffered saline (PBS) at physiological pH (7.4) to simulate biological conditions . Ensure validation of analytical methods per ICH guidelines, including specificity, linearity, and repeatability .
Q. How can researchers design experiments to assess this compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Employ a crossover study design in rodent models to compare plasma concentration-time curves under varying dosages. Use liquid chromatography-mass spectrometry (LC-MS) for quantifying drug metabolites. Key parameters include bioavailability (F), half-life (t½), and volume of distribution (Vd). Control for inter-individual variability by randomizing animal groups and using standardized feeding protocols .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 or LD50 values. Use Kaplan-Meier survival analysis for longitudinal toxicity data. Ensure power analysis is conducted a priori to determine sample sizes sufficient to detect significant effects (α = 0.05, β = 0.2) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action in neuronal cells be resolved?
- Methodological Answer : Perform systematic replication studies using isogenic cell lines to control for genetic variability. Combine patch-clamp electrophysiology (to measure ion channel activity) with RNA-seq to identify differentially expressed genes. Apply Bradford Hill criteria to evaluate causality between observed effects and proposed mechanisms .
Q. What experimental frameworks are suitable for investigating this compound’s off-target effects in multi-organ systems?
- Methodological Answer : Use a multi-omics approach: proteomics (via tandem mass spectrometry) to identify off-target protein interactions, metabolomics (NMR-based) to track systemic metabolic shifts, and transcriptomics (single-cell RNA sequencing) to map tissue-specific responses. Integrate data using pathway enrichment tools like DAVID or KEGG .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, with emphasis on critical process parameters (CPPs) such as reaction temperature and pH. Use design-of-experiments (DoE) software (e.g., MODDE) to optimize synthesis conditions. Validate consistency via Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) for crystallinity analysis .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?
- Methodological Answer : Apply propensity score matching to balance covariates between treatment and control groups. Use sensitivity analyses (e.g., E-value calculations) to quantify unmeasured confounding. Adhere to STROBE guidelines for observational studies to ensure transparency .
Q. How can machine learning enhance predictive modeling of this compound’s drug-drug interactions?
- Methodological Answer : Train neural networks on datasets like DrugBank or ChEMBL to predict cytochrome P450 inhibition. Validate models with in vitro assays (e.g., fluorometric CYP450 screening). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in predictions .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
